molecular formula C6H3F6N3O3 B2769295 4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole CAS No. 2375270-92-9

4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole

Cat. No.: B2769295
CAS No.: 2375270-92-9
M. Wt: 279.098
InChI Key: HREBSBZEYDULOZ-UHFFFAOYSA-N
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Description

4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a nitro group, a trifluoromethoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the etherification of trifluoromethoxytrifluoroethylene with a suitable pyrazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole
  • 5-nitro-1,2,4-triazole-3-one
  • Benzene, 2-chloro-4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]

Uniqueness

4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is unique due to the combination of its nitro and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to similar compounds .

Biological Activity

4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique trifluoromethoxy and nitro substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C6_6H3_3F6_6N3_3O3_3
  • Molecular Weight : 279.10 g/mol
  • CAS Number : 2375270-92-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the nitro group allows for redox reactions, while the trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with enzymes and receptors .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Although specific data on this compound is limited, related compounds have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Pyrazole Derivative AMCF73.79
Pyrazole Derivative BSF-26812.50
Pyrazole Derivative CNCI-H46042.30

These findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer properties .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory effects. For instance, compounds with similar structures have demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes:

CompoundCOX Inhibition (IC50_{50})
Compound DCOX-1: 5.40 µM
Compound ECOX-2: 0.01 µM

These results indicate that this compound may exhibit similar anti-inflammatory properties due to its structural characteristics .

Case Studies

A review of pyrazole derivatives published in recent literature emphasized their diverse biological activities. One study focused on a series of substituted pyrazoles that were screened for anti-inflammatory properties using a carrageenan-induced rat paw edema model. Results showed significant reductions in edema with select compounds exhibiting high selectivity for COX-2 inhibition, suggesting a promising therapeutic profile for pyrazoles in treating inflammatory diseases .

Properties

IUPAC Name

4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-3(1-13-14)15(16)17/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREBSBZEYDULOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(C(OC(F)(F)F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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